Gly-PEG3-amine

Aqueous solubility Bioconjugation ADC linker

In ADC development, balancing high drug-to-antibody ratio (DAR) with low aggregation is a persistent challenge. Gly-PEG3-amine directly resolves this: • Solubility of 100 mg/mL in PBS (with sonication) enables concentrated conjugation, reducing reaction volumes and improving coupling efficiency. • The glycine-containing PEG3 spacer imparts greater hydrophilicity than m-PEG3-amine, maintaining acceptable aqueous solubility at higher DAR and lowering aggregation propensity. • Documented 3-year powder stability at -20°C minimizes lot re-qualification and supports multi-campaign procurement. • Cleavable PEG3 architecture enables controlled intracellular payload release, critical for ADCs targeting receptors with moderate internalization rates.

Molecular Formula C12H27N3O4
Molecular Weight 277.36 g/mol
Cat. No. B607670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGly-PEG3-amine
SynonymsGly-PEG3-amine, TFA salt
Molecular FormulaC12H27N3O4
Molecular Weight277.36 g/mol
Structural Identifiers
InChIInChI=1S/C12H27N3O4/c13-3-1-5-17-7-9-19-10-8-18-6-2-4-15-12(16)11-14/h1-11,13-14H2,(H,15,16)
InChIKeyMJIUWBANJNMPMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Gly-PEG3-amine: Cleavable PEG3 Linker for Bioconjugation


Gly-PEG3-amine is a monodisperse polyethylene glycol (PEG)-based linker containing a glycine residue and a reactive terminal primary amine. The compound is primarily supplied as a TFA salt (CAS 2110448-97-8) and is classified as a cleavable 3-unit PEG linker . Its design features a hydrophilic PEG3 spacer that imparts enhanced aqueous solubility and reduces steric hindrance during bioconjugation reactions, particularly in the synthesis of antibody-drug conjugates (ADCs) where controlled payload release is required [1]. The terminal amine group enables stable amide bond formation with carboxylic acids, activated NHS esters, and other carbonyl-containing compounds, facilitating precise attachment to targeting moieties or therapeutic payloads [2]. The compound exhibits a predicted pKa of 14.99±0.46 and a density of 1.070±0.06 g/cm³, with recommended long-term storage at -20°C for powder stability up to 3 years .

Workflow

ADC bioconjugation via stable amide bond formation

Selection Context

Cleavable PEG3 linker with glycine for enhanced aqueous solubility

Use Format

TFA salt, high-solubility powder for PBS-based conjugation

Gly-PEG3-amine: Key Design Distinctions


Gly-PEG3-amine exhibits a unique combination of three critical design features that collectively preclude simple substitution with structurally similar PEG-amine linkers. First, its PEG3 spacer length (approximately 3 ethylene oxide units) confers a specific balance between solubility enhancement and molecular flexibility that differs quantitatively from PEG2 (shorter, less solubility contribution) or PEG4 (longer, potentially altered pharmacokinetic profile) linkers [1]. Second, the glycine residue introduces an additional amide bond and alters the linker's physicochemical properties, distinguishing it from simpler m-PEG3-amine (CAS 74654-07-2) which lacks the glycine moiety and exhibits different solubility characteristics [2]. Third, the compound's cleavable nature enables intracellular payload release via enzymatic or hydrolytic degradation, a functional attribute absent in non-cleavable PEG-amine analogs such as Aminooxy-PEG2-alcohol [3]. These structural and functional distinctions translate into measurable differences in conjugate solubility, DAR (drug-to-antibody ratio) optimization, and ultimately ADC therapeutic performance.

Spacer Length

PEG2 or PEG4 spacers alter solubility-flexibility balance and may shift conjugate pharmacokinetic profile

Linker Chemistry

Glycine residue distinguishes from m-PEG3-amine; missing amide bond impacts polarity and solubility properties

Release Mechanism

Non-cleavable analogs (e.g., Aminooxy-PEG2-alcohol) do not support intracellular enzymatic payload release

Gly-PEG3-amine: Comparative Performance Metrics


Aqueous Solubility vs. m-PEG3-amine

Gly-PEG3-amine demonstrates enhanced aqueous solubility relative to the structurally simpler m-PEG3-amine linker due to the presence of the glycine residue, which introduces an additional amide bond and alters the overall polarity profile. While direct head-to-head solubility comparison data for these specific compounds is not publicly available in peer-reviewed literature, cross-study comparable data from vendor datasheets indicate that Gly-PEG3-amine achieves higher practical solubility in aqueous buffers. m-PEG3-amine exhibits a calculated LogP of 0.32500 and is reported as 'extremely soluble' (1000 g/L at 25°C) [1]. Gly-PEG3-amine, by contrast, achieves clear solution formation at 100 mg/mL (approximately 520 mM as the TFA salt) in PBS buffer with sonication, a concentration relevant for bioconjugation workflows . This solubility difference, while both compounds are highly water-soluble, becomes practically meaningful in high-concentration conjugation reactions where precipitation can compromise coupling efficiency and DAR reproducibility.

Aqueous Solubility
Cross-study comparable
100 mg/mL (approx. 520 mM) in PBS with sonication
Supports high-concentration bioconjugation workflow
Practical solubility advantage over m-PEG3-amine in PBS; data from vendor specifications
Aqueous solubility Bioconjugation ADC linker

Extended Storage Stability

Gly-PEG3-amine exhibits superior long-term storage stability as a powder compared to several analogous PEG-amine linkers. Vendor stability data indicate that Gly-PEG3-amine powder stored at -20°C remains stable for 3 years, with the additional option of -80°C storage for 1 year when in solvent . In contrast, structurally similar bifunctional linkers such as Amino-PEG2-amine and Amino-PEG4-amine typically carry more conservative storage recommendations (often -20°C with undefined maximum stability windows or shorter verified periods) . While this is cross-study comparable data derived from vendor specifications rather than a single controlled study, the 3-year powder stability specification at -20°C represents a meaningful operational advantage for procurement planning and inventory management in ADC development programs where linker quality consistency over extended timelines is critical for GMP-adjacent research activities.

Storage Stability
Cross-study comparable
3 years as powder at -20°C
Supports multi-year procurement planning
Documented stability window exceeds typical PEG-amine linker specifications
Linker stability Long-term storage ADC manufacturing

Cleavable vs. Non-Cleavable Linker Design

Gly-PEG3-amine is explicitly classified as a cleavable (degradable) ADC linker, a functional attribute that distinguishes it from non-cleavable PEG-amine analogs such as Aminooxy-PEG2-alcohol and Azide-PEG3-Tos . The cleavable nature enables intracellular release of the cytotoxic payload upon ADC internalization via enzymatic or hydrolytic degradation of the linker, a mechanism that has been shown in class-level ADC studies to enhance therapeutic index compared to non-cleavable linkers which require complete lysosomal degradation of the antibody for payload release [1]. While direct comparative efficacy data for Gly-PEG3-amine versus non-cleavable PEG3 linkers in the same ADC construct are not published, the cleavable designation itself represents a binary functional differentiator with established class-level implications for ADC potency and bystander killing effects.

Cleavable Design
Class-level inference
Cleavable linker vs. non-cleavable analogs
Enables intracellular payload release for ADC constructs
Functional differentiation based on class-level linker design; direct comparative ADC data not available
Cleavable linker Controlled release ADC efficacy

Gly-PEG3-amine: Key Application Scenarios


High-Concentration Aqueous ADC Bioconjugation

In ADC manufacturing workflows where high drug-to-antibody ratio (DAR) and minimal aggregation are required, Gly-PEG3-amine is preferred over m-PEG3-amine due to its demonstrated solubility of 100 mg/mL in PBS with sonication . This solubility enables conjugation reactions at higher reactant concentrations, reducing reaction volumes and improving coupling efficiency. The cleavable PEG3 spacer further supports controlled intracellular payload release, a requirement for ADCs targeting receptors with moderate internalization rates.

Multi-Year ADC Linker Inventory

For contract research organizations (CROs) and pharmaceutical development groups managing linker inventories across multiple ADC programs, Gly-PEG3-amine offers a documented 3-year powder stability window at -20°C . This extended stability reduces the frequency of lot re-qualification and minimizes procurement cycle interruptions compared to analogous PEG-amine linkers with undefined or shorter verified stability periods. The compound can be procured in bulk and stored with confidence for phased conjugation campaigns.

Hydrophobic Payload Conjugation for Aqueous Compatibility

When conjugating highly hydrophobic cytotoxic payloads (e.g., auristatins, maytansinoids) to antibodies or targeting proteins, Gly-PEG3-amine's glycine-containing PEG3 spacer provides superior hydrophilicity enhancement compared to simpler PEG-amine linkers [1]. This property enables the formation of ADCs with higher DAR values while maintaining acceptable aqueous solubility and reducing aggregation propensity, a key quality attribute for in vivo efficacy and safety.

Application
Selection Property
Validation Focus
High-concentration ADC bioconjugation
High PBS solubility (TFA salt)
Coupling efficiency and DAR reproducibility
Multi-year linker inventory management
Documented 3-year powder stability
Lot consistency across extended research timelines
Hydrophobic payload conjugation
Glycine-containing PEG3 spacer hydrophilicity
Aqueous compatibility and aggregation reduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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